![molecular formula C7H9BO4S B13454838 [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid](/img/structure/B13454838.png)
[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a thiophene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid typically involves the reaction of a thiophene derivative with a boron-containing reagent. One common method is the borylation of a thiophene precursor using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid can undergo oxidation to form the corresponding boronic ester or boronate.
Substitution: The boronic acid group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases such as potassium carbonate, solvents like DMF or THF, and oxidizing agents like hydrogen peroxide
Conditions: Mild temperatures (25-80°C), inert atmosphere (nitrogen or argon), and specific pH conditions depending on the reaction
Major Products:
Suzuki-Miyaura Coupling Products: Biaryl compounds or substituted thiophenes.
Oxidation Products: Boronic esters or boronates.
Reduction Products: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a catalyst or ligand in various organic transformations.
Biology and Medicine:
Drug Development: Used in the synthesis of potential drug candidates due to its ability to form stable carbon-carbon bonds.
Bioconjugation: Employed in the modification of biomolecules for imaging and therapeutic applications.
Industry:
Mecanismo De Acción
The mechanism of action of [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .
Comparación Con Compuestos Similares
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the thiophene ring, which can provide additional electronic properties.
[3-(Methoxycarbonyl)phenyl]boronic Acid: Similar structure but with a phenyl ring instead of a thiophene ring.
[5-(Methoxycarbonyl)-2-methylphenyl]boronic Acid: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness:
Propiedades
Fórmula molecular |
C7H9BO4S |
|---|---|
Peso molecular |
200.02 g/mol |
Nombre IUPAC |
(5-methoxycarbonyl-2-methylthiophen-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BO4S/c1-4-5(8(10)11)3-6(13-4)7(9)12-2/h3,10-11H,1-2H3 |
Clave InChI |
LYEFMJOUYFSAQA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(SC(=C1)C(=O)OC)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl[(2S)-2-phenylpropyl]amine hydrochloride](/img/structure/B13454764.png)
![tert-butyl 2H,5H,6H,7H,8H-pyrazolo[3,4-f][1,4]oxazepine-7-carboxylate](/img/structure/B13454767.png)
![Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13454771.png)
![(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B13454775.png)
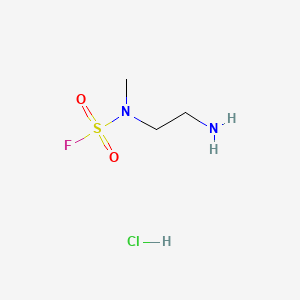
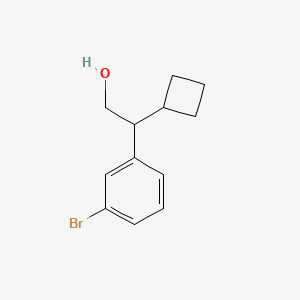
![3-((Benzyloxy)carbonyl)-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13454796.png)
![(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine](/img/structure/B13454803.png)
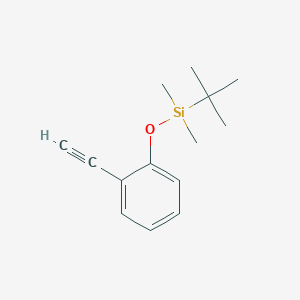
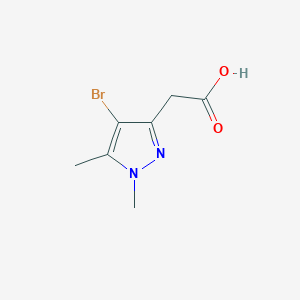
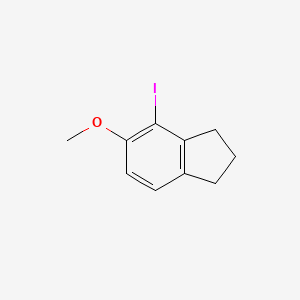
![2-{2,6-diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride](/img/structure/B13454840.png)
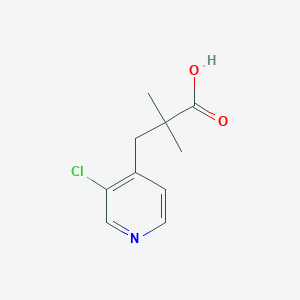
![Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13454849.png)
